4-(6-methoxy-1H-benzimidazol-2-yl)-1,3-thiazole
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Overview
Description
4-(6-Methoxy-1H-benzimidazol-2-yl)-1,3-thiazole is a heterocyclic compound that combines the structural features of benzimidazole and thiazole Benzimidazole is known for its diverse pharmacological activities, while thiazole is a core structure in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-methoxy-1H-benzimidazol-2-yl)-1,3-thiazole typically involves the condensation of 6-methoxy-1H-benzimidazole with a thiazole derivative. One common method includes the reaction of 6-methoxy-1H-benzimidazole with 2-bromoacetylthiazole in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(6-Methoxy-1H-benzimidazol-2-yl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or thiazole rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced benzimidazole or thiazole derivatives.
Substitution: Formation of substituted benzimidazole or thiazole derivatives with various functional groups.
Scientific Research Applications
4-(6-Methoxy-1H-benzimidazol-2-yl)-1,3-thiazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(6-methoxy-1H-benzimidazol-2-yl)-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-1H-benzimidazol-2-yl)methanol
- 1-(4-Methylbenzyl)-1H-benzimidazol-2-yl methanol
- 2-(6-Fluoro-1H-benzimidazol-2-yl)ethanol
Uniqueness
4-(6-Methoxy-1H-benzimidazol-2-yl)-1,3-thiazole is unique due to its combined benzimidazole and thiazole structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H9N3OS |
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Molecular Weight |
231.28 g/mol |
IUPAC Name |
4-(6-methoxy-1H-benzimidazol-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C11H9N3OS/c1-15-7-2-3-8-9(4-7)14-11(13-8)10-5-16-6-12-10/h2-6H,1H3,(H,13,14) |
InChI Key |
AQQVJVFNODBBKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)C3=CSC=N3 |
Origin of Product |
United States |
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